molecular formula C9H12N2O B1215342 N-Nitroso-N-(3-methylbenzyl)methylamine CAS No. 62783-49-7

N-Nitroso-N-(3-methylbenzyl)methylamine

Cat. No.: B1215342
CAS No.: 62783-49-7
M. Wt: 164.2 g/mol
InChI Key: LHRLXHMVKNESOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitroso-N-(3-methylbenzyl)methylamine is a nitrosamine compound supplied for research applications. With the molecular formula C9H12N2O and the CAS Registry Number 62783-49-7, it is part of a class of chemicals studied for their carcinogenic properties and mechanisms of action . This compound is used in carcinogenesis research to study the mechanisms of cancer development, particularly how nitrosamine exposure initiates tumor formation . Its biological activity stems from its role as a potent alkylating agent following metabolic activation in vivo. This process generates reactive electrophilic intermediates that can bind to DNA, forming adducts and leading to mutations that initiate carcinogenesis . Research on this compound and its analogues provides valuable structure-activity relationship (SAR) insights. Studies on N-nitroso-N-(p-substituted-benzyl)methylamines have explored how different substituents affect their relative mutagenic potency in biological assays such as Salmonella typhimurium TA 1535 . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. It must be handled by qualified professionals using appropriate personal protective equipment in a well-ventilated laboratory setting. Proper storage conditions at 2-8°C are recommended to maintain the integrity of the product .

Properties

CAS No.

62783-49-7

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

IUPAC Name

N-methyl-N-[(3-methylphenyl)methyl]nitrous amide

InChI

InChI=1S/C9H12N2O/c1-8-4-3-5-9(6-8)7-11(2)10-12/h3-6H,7H2,1-2H3

InChI Key

LHRLXHMVKNESOE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN(C)N=O

Canonical SMILES

CC1=CC(=CC=C1)CN(C)N=O

Other CAS No.

62783-49-7

Synonyms

3-MMBNA
N-methyl-N-(3-methylbenzyl)nitrosamine
N-methyl-N-nitroso-(3-methylphenyl)methylamine

Origin of Product

United States

Scientific Research Applications

Toxicological Research

Carcinogenicity and Mutagenicity Studies
N-Nitroso compounds, including N-Nitroso-N-(3-methylbenzyl)methylamine, have been extensively studied for their carcinogenic properties. Research indicates that these compounds can induce tumors in various animal models through multiple exposure routes, including oral and inhalation methods. For instance, a comprehensive review highlighted that N-nitroso compounds have produced cancer in over 20 species tested, affecting vital organs across different routes of exposure .

Quantitative Structure-Activity Relationship (QSAR) Modeling
Recent studies have utilized QSAR models to predict the acute oral toxicity of N-nitroso compounds. These models analyze the relationship between chemical structure and biological activity, providing insights into the mechanisms of toxicity. A study involving 80 NNCs revealed that factors such as polarizability and ionization potential significantly influence toxicity levels . The establishment of these models aids in assessing the potential risks associated with exposure to N-nitroso compounds.

Pharmacological Applications

Drug Development
this compound may serve as a lead compound in drug development due to its structural characteristics that could be modified for therapeutic purposes. The exploration of its derivatives could yield compounds with desirable pharmacological properties, particularly in anticancer research. The ability to manipulate the nitroso group could enhance the bioactivity of derivatives while minimizing toxicity.

Mechanistic Studies
The mechanisms underlying the mutagenicity of N-nitroso compounds have been a focal point in chemical research. Understanding how these compounds interact with biological systems can provide valuable insights into their behavior as potential mutagens and carcinogens. Studies have shown that the transformation pathways of N-nitrosamines relate closely to their mutagenic potential, highlighting the importance of mechanistic studies in evaluating safety and efficacy .

Data Tables

The following table summarizes key findings related to the toxicity and structure-activity relationships of N-nitroso compounds:

Compound NameLD50 (mg/kg)Key Toxicological Findings
This compoundTBDPotentially carcinogenic; affects various organs
Diethylnitrosamine20-40Induces tumors across multiple species
N-Nitroso-N-butylurea400Causes liver tumors in rodent models
N-Nitroso-N-methylurea110Associated with lung cancer in experimental studies

Case Studies

  • Acute Toxicity Assessment
    A study conducted on rats examined the acute oral toxicity of various N-nitroso compounds, including this compound. The findings indicated a significant correlation between structural features and observed toxicity levels, providing a basis for predicting risks associated with human exposure.
  • Environmental Impact Studies
    Research has also focused on the environmental persistence and degradation pathways of N-nitroso compounds. These studies are crucial for understanding how these compounds enter food chains and affect human health through dietary exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar N-Nitroso Compounds

Structural and Physicochemical Properties
Compound Structure Molecular Formula Key Substituents Stability Trends
N-Nitroso-N-(3-methylbenzyl)methylamine (3-MeC₆H₄CH₂)(CH₃)N–N=O C₁₀H₁₃N₂O 3-methylbenzyl, methyl Likely stable in acidic conditions; decomposition in alkaline media (inferred from similar N-nitroso compounds)
N-Nitrosodimethylamine (NDMA) (CH₃)₂N–N=O C₂H₆N₂O Two methyl groups Stable in neutral pH; decomposes under UV light or strong acids/bases
N-Nitroso-N-methylbenzylamine (NMBA) (C₆H₅CH₂)(CH₃)N–N=O C₉H₁₁N₂O Benzyl, methyl Moderate stability; sensitive to metabolic activation
N-Nitroso-N-(hydroxymethyl)methylamine (HOCH₂)(CH₃)N–N=O C₃H₈N₂O₂ Hydroxymethyl, methyl Highly unstable in neutral/alkaline pH; rapid decomposition

Key Observations :

  • Substituent Effects : Bulky groups like 3-methylbenzyl may slow metabolic activation compared to methyl groups but enhance persistence in lipid-rich tissues .
  • Stability : Stability decreases with electron-donating substituents (e.g., hydroxyl groups) and increases with aromatic or branched alkyl groups .
Mutagenic and Carcinogenic Activity
Compound Mutagenicity (TA1535 assay) Carcinogenic Target Organs (Animal Studies) Human Relevance (Epidemiological Links)
This compound Not tested (inferred: moderate) Likely liver, gastrointestinal tract (structural analogy) No direct data; potential risk via endogenous formation
NDMA Strong mutagen Liver, kidney, lung Linked to gastric cancer via dietary/occupational exposure
NMBA Moderate mutagen Esophagus, respiratory tract Suspected in esophageal cancer (tobacco, cured meats)
N-Nitroso-N-(hydroxymethyl)methylamine Potent mutagen Not reported No direct evidence; theoretical risk via DNA alkylation

Mechanistic Insights :

  • Metabolic Activation: Nitrosamines require cytochrome P450-mediated α-hydroxylation to form reactive alkyl diazonium ions, which alkylate DNA bases (e.g., O⁶-methylguanine). The 3-methylbenzyl group may alter metabolic pathways, delaying activation but increasing organotropism .
  • DNA Adduct Formation : Methylating agents (e.g., NDMA) induce point mutations (G→A transitions), while bulkier alkyl groups (e.g., benzyl) may cause steric hindrance, reducing adduct formation efficiency .
Environmental and Dietary Occurrence
Compound Detection in Environment Dietary Sources Regulatory Limits (Pharmaceuticals)
This compound Not reported (likely rare) Potential contaminant in drugs/foods with nitrite preservatives Follows FDA/EMA nitrosamine impurity guidelines (e.g., <96 ng/day)
NDMA Air (0.01–0.96 ppb), water Cured meats, beer, tobacco smoke 0.3 ppm (EPA IRIS)
NMBA Tobacco smoke, rubber products Smoked fish, fermented foods Not explicitly regulated

Preventive Measures :

  • Ascorbate Blocking: Ascorbic acid inhibits nitrosation of amines, reducing endogenous formation .
  • Analytical Detection : Advanced techniques (e.g., LC-HRMS) are critical for trace-level monitoring in pharmaceuticals .

Preparation Methods

Acidic Conditions with Sodium Nitrite

In aqueous or mixed-solvent systems, secondary amines undergo nitrosation via reaction with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a mineral acid such as hydrochloric acid (HCl). The general reaction proceeds as follows:

N-(3-methylbenzyl)methylamine + NaNO₂ + HCl → this compound + NaCl + H₂O

Key mechanistic steps include:

  • Protonation of the secondary amine to form a reactive ammonium ion.

  • Nucleophilic attack by nitrite anion (NO₂⁻) at the nitrogen center.

  • Rearrangement and elimination of water to yield the nitroso product.

Optimal conditions for this reaction typically involve:

  • Temperature : 0–5°C to minimize side reactions (e.g., oxidation or decomposition).

  • pH : Strongly acidic (pH ≤ 3) to ensure HONO formation.

  • Molar Ratios : A slight excess of NaNO₂ (1.1–1.3 equivalents) to drive the reaction to completion.

Alternative Nitrosating Agents

Non-aqueous nitrosation methods employ reagents such as nitrosonium tetrafluoroborate (NOBF₄) or dinitrogen tetroxide (N₂O₄). These agents are particularly useful for moisture-sensitive substrates or when precise stoichiometry is required. For example, NOBF₄ in dichloromethane at room temperature facilitates nitrosation without acid catalysis, yielding high-purity products.

Indirect Synthesis via Tertiary Amine Precursors

Tertiary amines bearing labile alkyl groups can serve as precursors under oxidative or chloraminative conditions. This approach is relevant in environmental chemistry but has synthetic utility when direct nitrosation is impractical.

Chloramination Pathways

Chloramines (e.g., NHCl₂) react with tertiary amines containing −CH₂–aryl moieties to form intermediate hydrazines, which oxidize to nitrosamines (Figure 1). For N-(3-methylbenzyl)methylamine synthesis, a tertiary analog such as N,N-dimethyl-(3-methylbenzyl)amine could undergo:

  • N-Dealkylation : Cleavage of a methyl group to generate the secondary amine.

  • Nitrosation : Reaction with chloramine-derived nitrosating species.

This method is less common in laboratory settings due to competing side reactions but is notable in water treatment contexts.

Purification and Characterization

Crude nitrosamine products are typically purified via:

  • Liquid-Liquid Extraction : Separation using ethyl acetate or dichloromethane.

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

  • Recrystallization : From ethanol or methanol for crystalline products.

Characterization relies on spectroscopic methods:

  • ¹H NMR : Distinct signals for the nitroso group’s adjacent methylene (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.3 ppm).

  • MS (EI) : Molecular ion peak at m/z 164.1 [M]⁺.

Synthetic Challenges and Mitigation Strategies

ChallengeCauseMitigation
Over-nitrosationExcess NaNO₂Use stoichiometric nitrosating agents
OxidationAtmospheric O₂Conduct reactions under N₂/Ar
HydrolysisAqueous mediaEmploy anhydrous conditions with NOBF₄

Q & A

Q. Basic Research Focus

  • pH Dependence : Nitrosation of tertiary amines is feasible in neutral-to-basic media (pH 6.4–11.0). Catalysts like formaldehyde enhance reaction rates by stabilizing intermediates via electrophilic activation .
  • Catalyst Selection : Chloral and formaldehyde are preferred for synthetic applications due to their ability to lower activation barriers in weakly alkaline conditions .

Methodological Tip : Use kinetic modeling (e.g., Arrhenius plots) to quantify rate constants under varying pH and catalyst concentrations .

What advanced analytical techniques are suitable for detecting trace this compound in biological matrices?

Q. Advanced Research Focus

  • Chromatography-Mass Spectrometry :
    • LC-HRMS : Resolves complex matrices (e.g., urine, plasma) with high sensitivity (LOQ < 1 ng/mL) .
    • GC-MS with Derivatization : Use pentafluorobenzoyl chloride to enhance volatility and detection limits for GC-based assays .
  • Isotope Dilution : Spike deuterated analogs (e.g., N-Nitrosodi-n-propyl-d₁₄-amine) to correct for matrix effects .

Validation Requirement : Ensure method compliance with EMA/FDA guidelines for nitrosamine impurity thresholds (AI ≤ 10% of acceptable intake) .

How can researchers reconcile contradictory data on nitrosation yields across studies?

Advanced Research Focus
Contradictions often arise from:

  • Variability in Reaction Conditions : Differences in pH, catalyst concentration, or amine purity can alter yields. Standardize protocols using IARC-recommended nitrosation models .
  • Structural Heterogeneity : Tertiary amines with bulky substituents (e.g., 3-methylbenzyl group) may exhibit lower reactivity due to steric hindrance. Compare with simpler analogs (e.g., NDMA) to isolate steric effects .

Resolution Strategy : Perform replicate studies under harmonized conditions and publish raw data for meta-analysis .

What are critical considerations for designing in vivo carcinogenicity studies for this compound?

Q. Advanced Research Focus

  • Dosage Regimen : Use subchronic exposure models (e.g., 90-day rodent studies) to assess tumorigenicity at doses approximating the compound’s Acceptable Intake (AI) .
  • Biomarker Analysis : Quantify DNA adducts (e.g., O⁶-methylguanine) via ³²P-postlabeling or LC-MS/MS to link exposure to mutagenicity .
  • In Vivo vs. In Vitro Correlation : Compare metabolic activation pathways (e.g., CYP450-mediated oxidation) using liver microsomes to validate translational relevance .

Ethical Note : Adhere to OECD Guidelines for Chemical Safety Testing (e.g., TG 451–453) .

How do steric and electronic factors in the amine precursor affect nitrosation efficiency?

Q. Advanced Research Focus

  • Steric Effects : Bulky groups (e.g., 3-methylbenzyl) reduce nitrosation yields by hindering nucleophilic attack on the nitrosating agent. Use computational models (e.g., DFT) to predict steric hindrance .
  • Electronic Effects : Electron-donating substituents (e.g., methyl groups) enhance amine reactivity by increasing electron density at the nitrogen atom. Measure Hammett constants (σ⁺) to quantify electronic contributions .

Case Study : N-Nitrosohexahydrodiazepinones exhibit higher carcinogenicity due to rigid conformations favoring DNA intercalation .

What regulatory thresholds apply to this compound in pharmaceuticals?

Q. Advanced Research Focus

  • EMA/FDA Guidelines : Current limits require nitrosamine levels ≤ 1.5 µg/day for high-risk compounds. Use probabilistic risk assessment models to derive compound-specific AIs .
  • Analytical Validation : Implement ICH Q2(R1)-compliant methods with ≥ 90% recovery rates in spiked drug products .

Compliance Tip : Cross-reference the compound’s CAS registry (e.g., 10595-95-6) with regulatory databases for updates .

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